5-Chloro-2-(propan-2-yl)pent-4-enal
Description
5-Chloro-2-(propan-2-yl)pent-4-enal is an α,β-unsaturated aldehyde featuring a chlorine atom at position 5, an isopropyl group at position 2, and a conjugated double bond between positions 4 and 4. Its molecular formula is C₈H₁₃ClO, with a molecular weight of approximately 160.45 g/mol. The chlorine substituent and branched isopropyl group influence steric and electronic properties, affecting stability and reaction pathways.
Properties
CAS No. |
54814-16-3 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
5-chloro-2-propan-2-ylpent-4-enal |
InChI |
InChI=1S/C8H13ClO/c1-7(2)8(6-10)4-3-5-9/h3,5-8H,4H2,1-2H3 |
InChI Key |
QJRLDIIVGNSWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=CCl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(propan-2-yl)pent-4-enal can be achieved through several synthetic routes. One common method involves the chlorination of 2-(propan-2-yl)pent-4-enal using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(propan-2-yl)pent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(propan-2-yl)pentanoic acid
Reduction: 5-Chloro-2-(propan-2-yl)pentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-(propan-2-yl)pent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(propan-2-yl)pent-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom and isopropyl group may also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs and their properties are summarized below:
Physical and Chemical Properties
- Reactivity: The aldehyde group in 5-Chloro-2-(propan-2-yl)pent-4-enal enables nucleophilic additions (e.g., Grignard reactions) and oxidation to carboxylic acids. The α,β-unsaturated system allows conjugate additions or Diels-Alder reactions. In contrast, 5-Chloro-2-pentanone ethylene ketal (a ketone derivative) is less reactive due to steric protection by the ketal group . Compared to 5-Chloro-1-pentyne (a terminal alkyne), the target compound lacks sp-hybridized carbons, reducing susceptibility to hydrogenation or cycloaddition reactions .
- Stability: The aldehyde group is prone to oxidation, whereas 4-isopropenylphenol (a phenolic compound) exhibits higher stability under acidic conditions due to resonance stabilization of the phenoxide ion . Triclosan, with multiple chlorine atoms, demonstrates environmental persistence but differs in functional groups .
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity Highlights |
|---|---|---|---|---|
| This compound | ~160.45 | Not reported | Moderate (polar aldehydes) | Nucleophilic addition, oxidation |
| 5-Chloro-2-pentanone ethylene ketal | 164.62 | Not reported | Low (ketal-protected) | Stable under basic conditions |
| 5-Chloro-1-pentyne | 102.56 | 67–69 (145 mmHg) | Low (non-polar) | Alkyne-specific reactions |
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